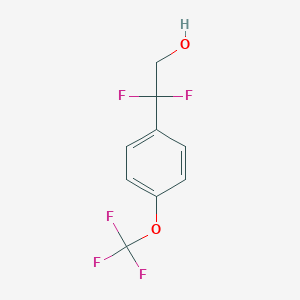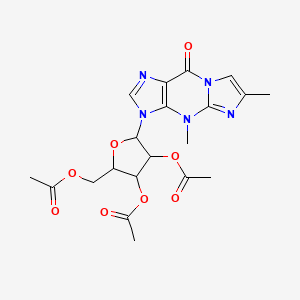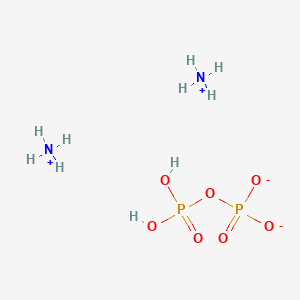
Diammonium dihydrogenpyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium dihydrogenpyrophosphate is an inorganic compound with the chemical formula (NH4)2H2P2O7. It is a white, crystalline solid that is highly soluble in water. This compound is primarily used in various industrial applications, including fertilizers, flame retardants, and as a catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diammonium dihydrogenpyrophosphate can be synthesized through the reaction of ammonia with pyrophosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
2NH3+H4P2O7→(NH4)2H2P2O7
Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with phosphoric acid, followed by a dehydration process to form pyrophosphoric acid. The resulting pyrophosphoric acid is then neutralized with ammonia to yield the final product.
Análisis De Reacciones Químicas
Types of Reactions: Diammonium dihydrogenpyrophosphate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to release ammonia and phosphoric acid.
Hydrolysis: In aqueous solutions, it hydrolyzes to form ammonium dihydrogen phosphate and phosphoric acid.
Substitution: It can participate in substitution reactions with other ammonium salts.
Common Reagents and Conditions:
Oxidation: Reacts with strong oxidizing agents to form phosphates.
Reduction: Can be reduced under specific conditions to form lower oxidation state phosphorus compounds.
Major Products:
- Ammonium dihydrogen phosphate
- Phosphoric acid
Aplicaciones Científicas De Investigación
Diammonium dihydrogenpyrophosphate has a wide range of applications in scientific research:
- Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of pyrano[2,3-d]pyrimidinone derivatives .
- Biology: Employed in the stabilization of soil and modification of loess to improve compressive strength and reduce permeability .
- Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
- Industry: Widely used as a flame retardant, fertilizer, and in the production of ceramics and metal treatment processes .
Mecanismo De Acción
The mechanism by which diammonium dihydrogenpyrophosphate exerts its effects varies depending on its application:
- Catalysis: Acts as a catalyst by providing a source of ammonium ions, which facilitate various organic reactions.
- Soil Stabilization: Reacts with calcite in soil to form hydroxyapatite, which strengthens the soil structure .
- Flame Retardancy: Lowers the combustion temperature of materials and increases the production of char, thereby reducing the availability of fuel for combustion .
Comparación Con Compuestos Similares
Diammonium dihydrogenpyrophosphate can be compared with other ammonium phosphate compounds:
- Diammonium hydrogen phosphate ((NH4)2HPO4): Similar in structure but differs in its hydrogen content and specific applications.
- Monoammonium phosphate (NH4H2PO4): Contains only one ammonium ion and is primarily used as a fertilizer.
- Triammonium phosphate ((NH4)3PO4): Contains three ammonium ions and is less commonly used due to its instability.
Each of these compounds has unique properties and applications, making this compound distinct in its versatility and effectiveness in various industrial and scientific applications.
Propiedades
Número CAS |
13597-86-9 |
|---|---|
Fórmula molecular |
H10N2O7P2 |
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
diazanium;phosphono phosphate |
InChI |
InChI=1S/2H3N.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H2,1,2,3)(H2,4,5,6) |
Clave InChI |
AXFZAZQUMXZWJV-UHFFFAOYSA-N |
SMILES canónico |
[NH4+].[NH4+].OP(=O)(O)OP(=O)([O-])[O-] |
Números CAS relacionados |
27796-66-3 13813-81-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


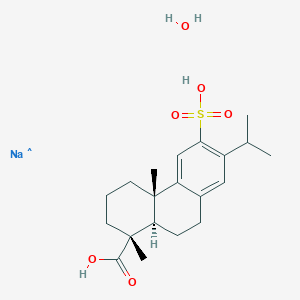

![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
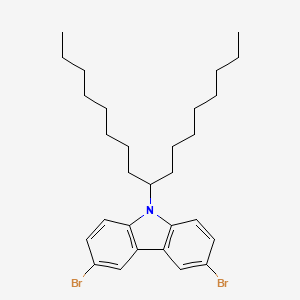

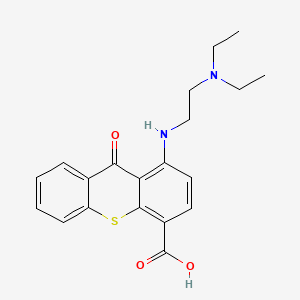
![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)

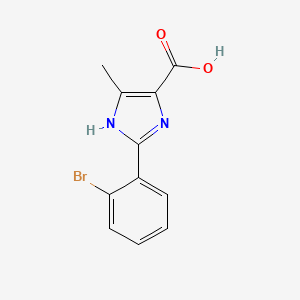
![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)
![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B12300328.png)
